N-Hydroxyacetamidine

Descripción general

Descripción

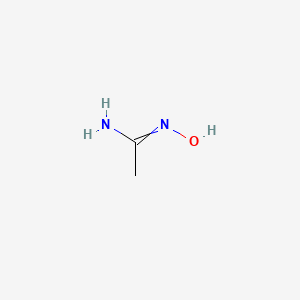

N-Hydroxyacetamidine is an organic compound with the chemical formula C2H6N2O. It is a member of the amidoxime family, which are oximes where one of the substituents is an amino group. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Hydroxyacetamidine can be synthesized through the reaction of acetonitrile with hydroxylamine. This reaction typically occurs under mild conditions and can be catalyzed by various bases such as calcium oxide. The reaction proceeds as follows: [ \text{CH}_3\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{C}(NOH)\text{NH}_2 ]

Industrial Production Methods

In industrial settings, acetamidoxime is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxyacetamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitriles and amides.

Reduction: Primary amines.

Substitution: Various substituted amidoximes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

N-Hydroxyacetamidine serves as a precursor for the synthesis of amidoximes and related compounds, which are crucial intermediates in organic synthesis. Amidoximes are characterized by the C=N-OH functional group and have diverse applications, including:

- Synthesis of Aryl Sulfonamides : Used in pharmaceuticals.

- Catalysis : Acts as a catalyst in the synthesis of heterocyclic compounds.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit potential as drug candidates for various therapeutic applications:

- Anticancer Activity : Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies on derivatives like 2-benzhydrylsulfinyl-N-hydroxyacetamide demonstrated significant anticancer effects against breast and ovarian cancer cell lines (SKOV-3 and MCF-7) by inducing apoptosis through mitochondrial mechanisms and reactive oxygen species (ROS) synthesis .

- Antimicrobial Properties : Certain derivatives have been identified as effective antimicrobial agents against pathogens such as Staphylococcus aureus, showcasing their potential in biomedical applications .

Catalysis and Coordination Chemistry

This compound is utilized in synthesizing transition metal complexes and ligands, which are vital for catalysis in industrial processes. Its ability to form stable complexes enhances catalytic activity in various chemical reactions .

Case Studies

- Anticancer Research :

- Antimicrobial Activity :

Mecanismo De Acción

The mechanism of action of acetamidoxime involves its ability to donate nitric oxide (NO) upon oxidation. This process is catalyzed by enzymes such as cytochrome P450. The nitric oxide released can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation .

Comparación Con Compuestos Similares

Similar Compounds

Acetaldoxime: Similar in structure but lacks the amino group present in acetamidoxime.

Benzamidoxime: Contains a benzene ring instead of the methyl group found in acetamidoxime.

Uniqueness

N-Hydroxyacetamidine is unique due to its dual functionality as both an oxime and an amine. This allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to act as a nitric oxide donor makes it particularly valuable in biomedical research .

Propiedades

Fórmula molecular |

C2H6N2O |

|---|---|

Peso molecular |

74.08 g/mol |

Nombre IUPAC |

N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) |

Clave InChI |

AEXITZJSLGALNH-UHFFFAOYSA-N |

SMILES canónico |

CC(=NO)N |

Pictogramas |

Irritant |

Sinónimos |

acetohydroxamic acid Lithostat N-hydroxyacetamide N-hydroxyacetamidine Uronefrex |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.